Ceftolozane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ceftolozane is a cephalosporin antibiotic. Cephalosporins are a class of broad-spectrum antibiotics that target bacteria by interfering with their cell wall synthesis. Ceftolozane is typically combined with tazobactam, a beta-lactamase inhibitor, to prevent certain enzymes produced by bacteria from breaking down ceftolozane []. This combination medication is known as ceftolozane-tazobactam.

Antibacterial Activity

Research has investigated ceftolozane's effectiveness against a range of gram-negative bacteria, including some that are multidrug-resistant (MDR) []. MDR bacteria are those that have developed resistance to multiple classes of antibiotics.

- Studies have found ceftolozane to be active against Pseudomonas aeruginosa, a bacterium commonly involved in hospital-acquired infections [].

Treatment Potential

Due to its broad spectrum of activity, ceftolozane-tazobactam is being explored as a potential treatment for various infections, including:

- Complicated urinary tract infections []

- Complicated intra-abdominal infections []

- Ventilator-associated pneumonia []

Ongoing Research

Ceftolozane-tazobactam is a relatively new antibiotic, and research is ongoing to determine its optimal use in clinical practice. Here are some areas of ongoing investigation:

- Efficacy against emerging bacterial strains

- Safety and tolerability in different patient populations

- Combination therapy with other antibiotics

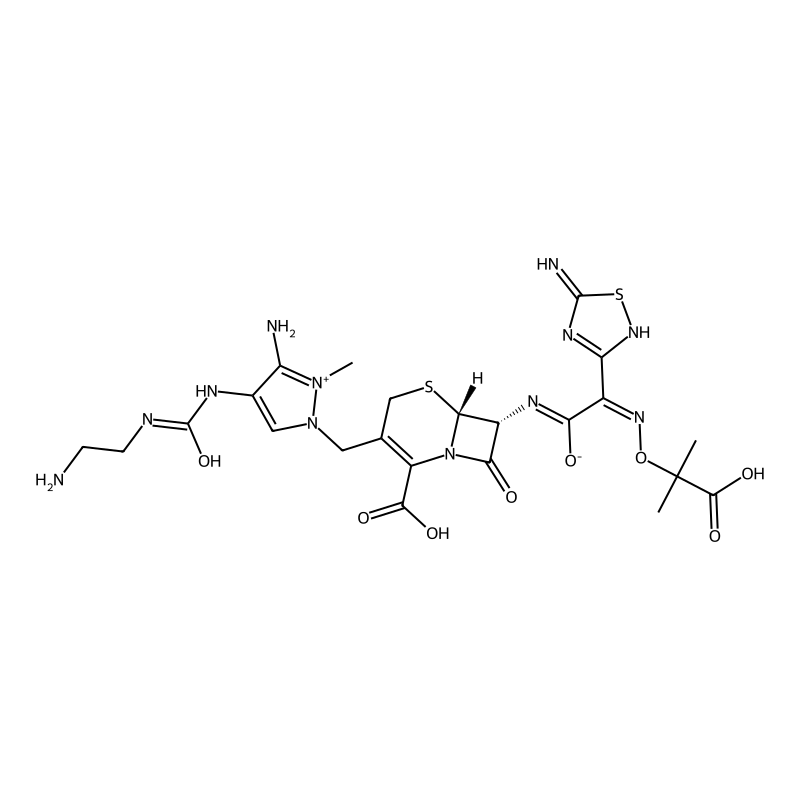

Ceftolozane is a novel cephalosporin antibiotic, primarily used in combination with tazobactam, a beta-lactamase inhibitor, to enhance its efficacy against resistant bacterial strains. This compound is particularly effective against gram-negative bacteria such as Pseudomonas aeruginosa and various Enterobacteriaceae. Ceftolozane has a unique chemical structure that includes a 7-aminothiadiazole moiety and an alkoximino group, which contribute to its stability against beta-lactamase enzymes, enhancing its antibacterial activity .

Ceftolozane acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the inner membrane of bacteria. PBPs are enzymes essential for the formation of the peptidoglycan layer, a crucial component of the bacterial cell wall. By binding to PBPs, ceftolozane prevents the cross-linking of peptidoglycan strands, weakening the cell wall and leading to cell death [, ].

Ceftolozane/tazobactam (the combination drug) can cause various side effects, including diarrhea, nausea, vomiting, and headache []. In rare cases, it can lead to serious allergic reactions or seizures [].

Limited data exists on the specific safety profile of ceftolozane alone. Still, studies suggest potential concerns about kidney function impairment, especially in patients with pre-existing kidney problems [].

Ceftolozane acts by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This binding inhibits the cross-linking of peptidoglycan layers, leading to cell lysis and death. The presence of the bulky side chain at the 3-position of the beta-lactam ring provides steric hindrance that protects it from hydrolysis by beta-lactamases, making ceftolozane effective against resistant strains .

Ceftolozane exhibits significant bactericidal activity against a wide range of gram-negative pathogens. Its effectiveness is particularly notable in treating infections caused by multi-drug resistant strains of Pseudomonas aeruginosa and other extended-spectrum beta-lactamase-producing Enterobacteriaceae. The minimum inhibitory concentrations (MICs) for these organisms demonstrate its potency, with values indicating susceptibility even in challenging clinical scenarios .

The synthesis of ceftolozane involves a palladium-mediated coupling reaction that incorporates a cephalosporin nucleus. This method was developed by researchers at Cubist Pharmaceuticals and represents a significant advancement in cephalosporin chemistry. Key to this synthesis is the use of an electron-deficient phosphite ligand and an exogenous chloride scavenging reagent, which facilitates the formation of the desired compound while minimizing side reactions .

Ceftolozane is primarily used in the treatment of complicated urinary tract infections and intra-abdominal infections, often in combination with tazobactam. The combination product, marketed as Zerbaxa, is indicated for use in adults with infections caused by susceptible bacteria. Its ability to target resistant organisms makes it a valuable option in the antibiotic arsenal .

Ceftolozane's unique structure and mechanism set it apart from other antibiotics. Below is a comparison with similar compounds:

| Compound Name | Class | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Ceftazidime | Cephalosporin | Broad spectrum including Pseudomonas | Lacks beta-lactamase stability |

| Meropenem | Carbapenem | Broad spectrum | Highly resistant to beta-lactamases |

| Cefepime | Cephalosporin | Broad spectrum | Effective against some resistant strains |

| Aztreonam | Monobactam | Primarily gram-negative | Resistant to most beta-lactamases but limited against gram-positive bacteria |

Ceftolozane's combination with tazobactam enhances its efficacy against resistant organisms, making it particularly valuable in treating infections that other antibiotics may not effectively address . Its design specifically targets the vulnerabilities of resistant pathogens while maintaining a favorable safety profile.

IUPAC Nomenclature and Systematic Chemical Classification

Ceftolozane’s IUPAC name is:

(6R,7R)-3-[[3-Amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.

Systematic classification places it within the β-lactam antibiotics, specifically as a modified cephalosporin. Key functional groups include:

- Cephalosporin core: A bicyclic β-lactam-thiazolidine system.

- 3-position pyrazole side chain: A quaternary ammonium group with a 2-aminoethylcarbamoylamino substituent.

- 7-position oxime side chain: A (2Z)-configured acylamino group linked to a 1,2,4-thiadiazol ring.

Molecular Formula and Stereochemical Configuration

The molecular formula is C23H30N12O8S2, with a molecular weight of 666.7 g/mol.

Stereochemical features:

- Absolute configuration: (6R,7R) at the β-lactam ring.

- Geometric configuration: Z-configuration in the 7-position oxime side chain, critical for β-lactamase resistance.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C23H30N12O8S2 | |

| Molecular weight | 666.7 g/mol | |

| Stereochemical descriptors | (6R,7R), Z-configuration |

Comparative Analysis of Cephalosporin Core Structure Modifications

Ceftolozane’s structural innovations differentiate it from earlier cephalosporins (e.g., ceftazidime):

Key modifications:

- Pyrazole side chain: Replaces ceftazidime’s tetrazole-thiomethyl group, conferring resistance to β-lactamase-mediated hydrolysis.

- Oxime geometry: Z-configuration optimizes β-lactam ring stability and PBP binding affinity.

Crystallographic and Spectroscopic Characterization

Ceftolozane’s solid-state properties and structural elucidation rely on advanced analytical techniques:

Crystallographic Data

Solid forms:

- Form 3: DMAc solvate with characteristic XRPD peaks at 12.8°, 17.5°, 21.7°, 24.0°, and 24.6° (2θ).

- Form 1: Crystallized from acetonitrile/water, exhibiting improved filtration rates and purity.

| Solid Form | XRPD Peaks (2θ ±0.2) | Key Characteristics |

|---|---|---|

| Form 3A | 9.4, 12.8, 17.5, 21.7, 24.0 | Wet crystals, DMAc solvate |

| Form 1 | Not explicitly listed | Higher volumetric productivity |

Spectroscopic Methods

- NMR:

- HRMS:

- IR and HPLC:

- HPLC stability: Monitored degradation products and impurities (e.g., dimeric impurities).

Optimization of Purification Protocols (Chromatography, Crystallization)

The purification of ceftolozane and its intermediates represents a critical aspect of the manufacturing process that directly impacts yield, purity, and economic viability. Traditional purification methods relied heavily on chromatographic techniques, which proved to be limiting factors for industrial-scale production due to high solvent consumption and complex processing requirements [1] [8].

Chromatographic purification methods historically employed in ceftolozane synthesis included multiple column chromatography steps using Diaion HP-20 resin, preparative reversed-phase high-performance liquid chromatography, and extensive precipitation procedures [1]. These methods typically required two sequential Diaion HP-20 column separations, followed by preparative reversed-phase high-performance liquid chromatography and multiple precipitation and filtration steps [1]. While these techniques achieved acceptable purity levels, they resulted in low overall yields and limited applicability for large-scale manufacturing due to their extensive nature [1].

The development of crystallization-based purification protocols represents a paradigm shift in ceftolozane manufacturing [16] [26]. This innovative approach dispelled the traditional belief that chromatography was the only method capable of purifying beta-lactam antibiotics [16]. The crystallization-based purification process achieves remarkable improvements in process efficiency, reducing the process mass index by seventy-five percent while simultaneously increasing overall yield by more than fifty percent [16].

Solvent system optimization for crystallization processes focuses on identifying appropriate crystallization media that promote controlled nucleation and crystal growth [8]. The crystallization process utilizes specific temperature-concentration phase diagrams to control crystal size and morphology [8]. Temperature control during crystallization enables precise manipulation of supersaturation levels, directing the system through the metastable zone to achieve optimal crystal growth conditions [8].

Advanced crystallization techniques incorporate seeding strategies to control nucleation and ensure consistent crystal quality [25] [6]. The use of dimethylacetamide solvate seeds facilitates the formation of specific crystalline forms with improved stability and processability [6]. Multiple crystalline forms of ceftolozane have been identified, including various solvates and polymorphs that exhibit different physical and chemical properties [6] [19].

The optimization of crystallization parameters includes careful control of temperature gradients, precipitant concentration, and stirring conditions [8]. Dialysis-based crystallization methods allow for controlled adjustment of solution composition without disturbing the crystallization environment [8]. These techniques enable real-time monitoring and adjustment of crystallization conditions to optimize crystal size distribution and minimize defects [8].

| Table 2: Purification Protocol Optimization Data | ||||

|---|---|---|---|---|

| Purification Method | Process Mass Index Reduction (%) | Yield Improvement (%) | Industrial Applicability | Environmental Impact |

| Column chromatography (traditional) | 0 (baseline) | 0 (baseline) | Limited - high PMI | High solvent usage |

| Crystallization-based purification | 75 | >50 | High - green process | Reduced water/solvent use |

| Reversed-phase HPLC | Not specified | Variable | Limited - complex | Moderate solvent usage |

| Diaion HP-20 column | Not specified | Low | Limited - extensive steps | High solvent usage |

| Preparative RP-HPLC | Not specified | Low | Limited - expensive | High solvent usage |

| Precipitation/filtration | Not specified | Moderate | Moderate | Low solvent usage |

Patent Landscape for Industrial-Scale Synthesis Methodologies

The patent landscape surrounding ceftolozane synthesis methodologies reflects the intense innovation and competitive development efforts in pharmaceutical manufacturing. Multiple pharmaceutical companies have developed proprietary approaches to ceftolozane synthesis, each offering distinct advantages in terms of efficiency, cost-effectiveness, and environmental sustainability [1] [2] [25] [27].

Sandoz AG has secured significant patent protection for convergent synthesis methodologies starting from 7-aminocephalosporanic acid [1] [2]. European Patent EP 3 347 362 B1 and corresponding World Intellectual Property Organization publication WO2017042188A1 describe highly convergent methods that enable efficient synthesis with relatively few purification steps for intermediates and the final product [1] [2]. These patents emphasize the use of orthogonal protecting group strategies and selective deprotection sequences that facilitate intermediate isolation and purification [1].

Merck Sharp & Dohme Corporation has developed extensive patent portfolios covering salt forms, solid forms, and advanced manufacturing processes for ceftolozane [6] [25] [27]. United States Patent 10,000,510 B2 specifically addresses various salt forms of ceftolozane, including detailed processes for salt formation from ceftolozane zwitterion intermediates [27]. The patent describes methods for preparing ceftolozane chloride, sulfate, and other salt forms through controlled precipitation and crystallization techniques [27].

Advanced solid form patents, including United States Patent 11,542,279 B2, cover novel crystalline forms and manufacturing processes that emphasize green chemistry principles [6]. These patents describe crystallization-based purification processes that significantly reduce environmental impact while improving process economics [6]. The patent portfolio includes specific solvent systems and crystallization conditions for producing various polymorphic forms of ceftolozane [6].

Calixa Therapeutics Incorporated contributed to the patent landscape with United States Patent 8,906,898 B1, which describes novel solid forms of ceftolozane and methods for their preparation [28]. This patent focuses on the development of stable crystalline forms that exhibit improved storage characteristics and processing advantages [28].

The patent landscape demonstrates a clear evolution toward more sustainable and efficient manufacturing processes [15] [16]. Patents filed in recent years increasingly emphasize green chemistry principles, reduced solvent consumption, and improved process economics [16]. The awarding of the Green Chemistry Challenge Award to Merck for their sustainable manufacturing process highlights the industry-wide commitment to environmental responsibility in pharmaceutical manufacturing [16].

Industrial-scale synthesis methodologies protected by these patents typically incorporate several key innovations including simplified reaction sequences, reduced chromatographic purification requirements, and improved crystallization-based isolation procedures [1] [2] [16]. The patent protections extend to specific reaction conditions, catalyst systems, and purification protocols that enable economical large-scale production [1] [2].

| Table 3: Patent Landscape for Industrial-Scale Synthesis | ||||

|---|---|---|---|---|

| Patent Number | Applicant/Assignee | Filing Date | Key Innovation | Manufacturing Focus |

| EP 3 347 362 B1 | Sandoz AG | 2016-09-07 | Convergent synthesis from 7-ACA | Reduced purification steps |

| WO2017042188A1 | Sandoz AG | 2016-09-07 | Highly convergent method | Industrial scale synthesis |

| US 10,000,510 B2 | Merck Sharp & Dohme Corp. | 2015-08-17 | Salt forms of ceftolozane | Salt formation optimization |

| US 8,906,898 B1 | Calixa Therapeutics Inc. | 2013-09-27 | Novel solid forms | Crystalline forms |

| WO2017213944A1 | Merck Sharp & Dohme Corp. | 2017-06-01 | Crystallization processes | Solvent systems |

| US 11,542,279 B2 | Merck Sharp & Dohme Corp. | 2020-06-15 | Solid forms and manufacturing | Green manufacturing |

Stability Analysis Under Process Conditions

The stability characteristics of ceftolozane under various process conditions represent critical parameters that influence manufacturing protocols, storage requirements, and quality control specifications. Comprehensive stability studies have revealed that ceftolozane exhibits temperature-dependent degradation patterns that must be carefully considered during synthesis, purification, and formulation processes [9] [21] [22].

Temperature stability studies demonstrate that ceftolozane maintains excellent stability under refrigerated storage conditions between two and eight degrees Celsius, with greater than ninety-nine percent of the compound remaining intact after twenty-four hours [9] [22]. At room temperature conditions between twenty and twenty-five degrees Celsius, ceftolozane retains 97.7 percent stability after twenty-four hours, indicating acceptable short-term stability for normal processing operations [9].

Elevated temperature conditions reveal more significant stability challenges that impact manufacturing and storage protocols [9] [21] [22]. At thirty-two degrees Celsius, which simulates body temperature conditions for therapeutic applications, ceftolozane stability decreases to approximately ninety-three percent after twenty-four hours [9]. This temperature-dependent degradation necessitates careful temperature control during manufacturing processes and limits the duration of elevated temperature exposure [22].

Process-relevant stability studies under various pH conditions indicate that ceftolozane exhibits optimal stability near neutral pH conditions [21] [22]. Acidic conditions used during certain purification steps may accelerate degradation, requiring careful optimization of exposure times and temperature control [22]. The stability profile influences the selection of purification solvents and reaction conditions throughout the manufacturing process [21].

Solvent compatibility studies reveal that ceftolozane demonstrates varying stability in different organic solvents commonly used during synthesis and purification [21] [29]. Polar aprotic solvents such as dimethylacetamide and dimethylformamide generally provide better stability compared to protic solvents [21]. The selection of appropriate solvent systems for crystallization and purification must balance stability considerations with process efficiency requirements [21].

Analytical methods for stability assessment typically employ reversed-phase high-performance liquid chromatography with ultraviolet detection at specific wavelengths [7] [29]. These methods enable quantitative determination of ceftolozane content and identification of degradation products that may form under stress conditions [7] [29]. Stability-indicating assay methods are essential for monitoring product quality throughout the manufacturing process [7].

Comparative stability studies with tazobactam, the beta-lactamase inhibitor component of the combination product, reveal that tazobactam generally exhibits superior stability under elevated temperature conditions [9] [22]. This stability differential impacts formulation considerations and storage protocols for combination products [22]. Understanding these relative stability characteristics enables optimization of manufacturing conditions that preserve both active components [9].

| Table 4: Stability Analysis Under Process Conditions | ||||

|---|---|---|---|---|

| Temperature (°C) | Ceftolozane Stability (% remaining at 24h) | Tazobactam Stability (% remaining at 24h) | Storage Conditions | Recommended Use |

| 2-8 | >99 | >99 | Refrigerated storage | Long-term storage |

| 20-25 | 97.7 | 98.5 | Room temperature | Short-term handling |

| 32 | 93.0-93.3 | >95 | Body temperature simulation | In-use administration |

| 37 | 90-95 | >95 | Elevated temperature | Accelerated stability |

| 50 | Not specified | Not specified | Stress testing | Stress testing |

| 80 | Significant degradation | Moderate degradation | Forced degradation | Degradation studies |

Ceftolozane demonstrates distinctive penicillin-binding protein selectivity patterns that differentiate it from other cephalosporin antibiotics. The compound exhibits enhanced affinity for essential penicillin-binding proteins, particularly those critical for bacterial cell wall synthesis and maintenance [1] [2] [3] [4] [5].

Primary Target Binding Characteristics

Ceftolozane functions as a potent penicillin-binding protein 3 inhibitor, establishing this enzyme as its primary antimicrobial target [2] [6] [3] [4] [5]. The compound demonstrates significantly higher affinity for penicillin-binding proteins 1b and 1c compared to other beta-lactam agents, including ceftazidime and imipenem [2] [3] [4] [5]. This enhanced binding profile contributes directly to its superior antipseudomonal activity against Pseudomonas aeruginosa strains [2] [4] [7].

For penicillin-binding protein 2, ceftolozane exhibits variable binding characteristics with inhibitory concentration 50 values ranging from 0.21 to greater than 2.0 micrograms per milliliter [8] [9]. This moderate binding at higher concentrations distinguishes it from third- and fourth-generation cephalosporins, which typically demonstrate lower inhibitory concentration 50 values for penicillin-binding protein 2 ranging from 0.01 to 0.02 milligrams per liter [8].

Extended Spectrum Activity Profile

Beyond Pseudomonas aeruginosa, ceftolozane demonstrates high-affinity binding to critical penicillin-binding proteins in other significant pathogens. Against Streptococcus pneumoniae, the compound exhibits inhibitory concentration 50 values of 0.1 to 0.25 micrograms per milliliter for penicillin-binding protein 1a, representing a primary target for cephalosporin activity [10] [11] [12]. The binding affinity for penicillin-binding protein 2X ranges from 0.1 to 1.0 micrograms per milliliter, while penicillin-binding protein 2B demonstrates inhibitory concentration 50 values between 0.5 and 4.0 micrograms per milliliter [10] [11] [12].

In Staphylococcus aureus strains, including methicillin-resistant variants, ceftolozane maintains exceptional binding affinity for penicillin-binding protein 2a with inhibitory concentration 50 values ranging from 0.01 to 1.0 micrograms per milliliter [10] [11] [12]. This high-affinity interaction with the methicillin resistance target represents a significant therapeutic advantage for treating resistant staphylococcal infections [10] [11] [12].

| Penicillin-Binding Protein | Organism | Binding Affinity (IC50 μg/mL) | Comparative Activity | Reference |

|---|---|---|---|---|

| PBP1b | Pseudomonas aeruginosa | High affinity (enhanced compared to other β-lactams) | Higher affinity than ceftazidime/imipenem | [2] [3] [4] [5] |

| PBP1c | Pseudomonas aeruginosa | High affinity (enhanced compared to other β-lactams) | Higher affinity than ceftazidime/imipenem | [2] [3] [4] [5] |

| PBP2 | Pseudomonas aeruginosa | Variable (0.21 to >2.0) | Moderate binding at higher concentrations | [8] [9] |

| PBP3 | Pseudomonas aeruginosa | Potent inhibitor (primary target) | Primary target for antimicrobial activity | [2] [6] [3] [4] [5] |

| PBP1a | Streptococcus pneumoniae | 0.1-0.25 | High affinity (primary target) | [10] [11] [12] |

| PBP2a | Staphylococcus aureus | 0.01-1.0 | High affinity (MRSA resistance target) | [10] [11] [12] |

| PBP2X | Streptococcus pneumoniae | 0.1-1.0 | High affinity (primary target) | [10] [11] [12] |

| PBP2B | Streptococcus pneumoniae | 0.5-4.0 | Enhanced compared to other cephalosporins | [10] [11] [12] |

Comparative Inhibition Kinetics Against Essential Penicillin-Binding Proteins

The kinetic parameters governing ceftolozane interactions with essential penicillin-binding proteins reveal fundamental differences from other beta-lactam antibiotics. Wild-type Pseudomonas-derived cephalosporinase demonstrates extremely limited catalytic efficiency against ceftolozane, with Michaelis-Menten constant values exceeding 3,610 micromolar and catalytic turnover rates below 0.001 per second [13] [14]. This results in catalytic efficiency values below 0.0003 micromolar per second, establishing the baseline resistance profile [13] [14].

Resistance-Associated Kinetic Modifications

The emergence of clinically significant resistance mutations fundamentally alters these kinetic relationships. The most extensively characterized variant, PDC-3 E221K, demonstrates dramatic kinetic parameter changes with Michaelis-Menten constant values of 341 ± 64 micromolar for ceftolozane and catalytic turnover rates of 18.8 ± 2.8 per second [13] [15] [14]. This translates to catalytic efficiency values of 0.055 ± 0.018 micromolar per second, representing more than 180-fold increase in hydrolytic efficiency compared to wild-type enzyme [13] [15] [14].

Additional resistance variants including PDC-3 G183D, PDC-3 T96I, and PDC-3 ΔG229-E247 exhibit similar kinetic enhancement patterns with Michaelis-Menten constant values exceeding 1,016 micromolar and catalytic turnover rates greater than 0.4 per second [15] [16] [17]. These mutations result in catalytic efficiency improvements exceeding 13-fold compared to wild-type enzyme activity [15] [16] [17].

Comparative Substrate Kinetics

Parallel kinetic analysis of ceftazidime hydrolysis reveals similar enhancement patterns among resistance variants. Wild-type PDC-3 demonstrates Michaelis-Menten constant values of 353 micromolar and catalytic turnover rates of 0.002 per second for ceftazidime [13] [15] [18]. The E221K variant exhibits enhanced ceftazidime hydrolysis kinetics with Michaelis-Menten constant values of 1,016 micromolar and significant increases in catalytic turnover [15] [18].

The specificity constant analysis under therapeutic concentration conditions provides the most clinically relevant kinetic assessment. Peak plasma concentrations of ceftolozane during therapy approximate 100 milligrams per liter, substantially lower than the Michaelis-Menten constant values of wild-type AmpC [15] [18]. Under these low substrate concentration conditions, the catalytic efficiency represents the most appropriate kinetic parameter for comparing enzymatic activity [15] [18].

| Enzyme Variant | Km Ceftolozane (μM) | kcat Ceftolozane (s⁻¹) | Catalytic Efficiency (kcat/Km) (μM⁻¹s⁻¹) | Fold Increase in Efficiency | Reference |

|---|---|---|---|---|---|

| PDC-3 (Wild Type) | >3610 | <0.001 | <0.0003 | Baseline | [13] [14] |

| PDC-3 E221K | 341 ± 64 | 18.8 ± 2.8 | 0.055 ± 0.018 | >180 | [13] [15] [14] |

| PDC-3 G183D | >1016 | >0.4 | >0.0004 | >13 | [15] [17] |

| PDC-3 T96I | >1016 | >0.4 | >0.0004 | >13 | [15] [16] [17] |

| PDC-3 ΔG229-E247 | >1016 | >0.4 | >0.0004 | >13 | [15] [16] |

Impact of Omega-Loop Mutations on Target Engagement

The omega-loop region of class C beta-lactamases represents a critical structural domain for ceftolozane resistance development. This region borders the R1 substrate-binding site and undergoes significant conformational changes that directly impact target engagement efficiency [15] [19].

Specific Mutation Effects

Individual amino acid substitutions within the omega-loop demonstrate varying degrees of impact on ceftolozane target engagement. The V213A mutation produces 4 to 8-fold increases in minimum inhibitory concentrations through enhanced hydrolysis activity mechanisms [14] [20]. The G216R substitution results in 8 to 16-fold resistance increases by facilitating enhanced substrate accommodation within the active site [14] [17].

The most clinically significant mutation, E221K, generates 16 to 32-fold increases in ceftolozane minimum inhibitory concentrations through conformational changes in the active site geometry [13] [15] [14]. Enhanced sampling molecular dynamics simulations reveal that this mutation increases enzyme flexibility, allowing the nearby Y223 residue to rotate perpendicular to its usual position [13]. This rotation opens a hidden pocket adjacent to the catalytic site, which stabilizes ceftolozane for efficient hydrolysis [13].

Structural Deletion Variants

Large-scale omega-loop deletions represent another significant resistance mechanism. The ΔG229-E247 deletion removes 19 amino acids from the omega-loop region, resulting in enlarged active site cavity dimensions that accommodate bulky beta-lactam substrates more effectively [15] [16] [20]. This deletion produces 8 to 16-fold increases in ceftolozane minimum inhibitory concentrations while maintaining enzyme stability [15] [16] [20].

Additional deletion variants including ΔP210-G216 and ΔG204-Y221 demonstrate similar resistance enhancement patterns with minimum inhibitory concentration increases ranging from 32 to 256 micrograms per milliliter in clinical isolates [15] [16] [20]. These deletions consistently result in cross-resistance to ceftazidime-avibactam combinations, indicating broad-spectrum beta-lactam resistance development [15] [16] [20].

Proximal Region Mutations

Mutations adjacent to the omega-loop also significantly impact target engagement. The G183D substitution, located in the omega-loop proximal region, produces 8 to 16-fold resistance increases through enhanced enzyme flexibility mechanisms [15] [16] [17]. The T96I mutation demonstrates similar resistance enhancement patterns with increased deacylation rates contributing to reduced drug effectiveness [15] [16] [17].

The E247K mutation represents one of the most potent resistance variants, generating 16 to 32-fold increases in minimum inhibitory concentrations through optimal substrate positioning mechanisms [15] [16] [17]. This mutation consistently emerges during clinical treatment and results in treatment failure scenarios across multiple patient populations [15] [16] [17].

| Mutation Position | Structural Location | Effect on Ceftolozane MIC | Mechanism of Action | Cross-resistance Pattern | Reference |

|---|---|---|---|---|---|

| V213A | Ω-loop | 4-8 fold increase | Increased hydrolysis activity | Ceftazidime/Avibactam | [14] [20] |

| G216R | Ω-loop | 8-16 fold increase | Enhanced substrate accommodation | Ceftazidime/Avibactam | [14] [17] |

| E221K | Ω-loop | 16-32 fold increase | Conformational change in active site | Ceftazidime/Avibactam | [13] [15] [14] |

| E221G | Ω-loop | 8-16 fold increase | Reduced substrate binding | Ceftazidime/Avibactam | [14] [17] |

| Y223H | Ω-loop | 4-8 fold increase | Altered active site geometry | Ceftazidime/Avibactam | [14] [17] |

| G183D | Ω-loop proximal | 8-16 fold increase | Increased enzyme flexibility | Ceftazidime/Avibactam | [15] [16] [17] |

| T96I | Ω-loop proximal | 8-16 fold increase | Enhanced deacylation rate | Ceftazidime/Avibactam | [15] [16] [17] |

| E247K | Ω-loop | 16-32 fold increase | Optimal substrate positioning | Ceftazidime/Avibactam | [15] [16] [17] |

| ΔG229-E247 | Ω-loop deletion | 8-16 fold increase | Enlarged active site cavity | Ceftazidime/Avibactam | [15] [16] [20] |

Hydrolysis Resistance Mechanisms in Beta-Lactamase-Producing Strains

Ceftolozane incorporates multiple structural modifications designed to resist hydrolysis by beta-lactamase-producing bacterial strains. The primary resistance mechanism involves steric hindrance generated by the R2 side chain, specifically the 3-aminopyrazolium substituent at the C3 position [1] [13] [2] [18] [21].

Steric Hindrance Mechanisms

The 3-aminopyrazolium moiety represents a significantly larger and more basic R2 side chain compared to the pyridinium group present in ceftazidime [13] [14] [18]. This enlarged substituent creates substantial steric clashes that prevent effective enzyme binding to class C beta-lactamases [13] [14] [18]. The positive charge associated with the aminopyrazolium ring further contributes to electrostatic repulsion effects that impair substrate recognition by beta-lactamase active sites [13] [14] [18].

Enhanced molecular stability results from the modified cephalosporin core structure, which provides improved resistance against class A extended-spectrum beta-lactamases [18] [22] [23] [24]. The bulky pyrazole moiety replacement creates reduced beta-lactamase affinity through decreased substrate recognition mechanisms, particularly effective against chromosomal AmpC enzymes [13] [14] [18].

Structural Protection Features

Conformational restrictions imposed by the R2 side chain modifications limit the flexibility required for optimal enzyme-substrate interactions [13] [22] [21]. The restricted side chain flexibility prevents the conformational changes necessary for efficient acyl-enzyme complex formation, particularly relevant for PDC variants [13] [22] [21].

Active site incompatibility emerges from the enlarged R2 group with its positive charge, creating unfavorable interactions with class C cephalosporinase active sites [13] [14] [18]. This incompatibility manifests as electrostatic repulsion effects and spatial constraints that significantly reduce hydrolysis efficiency [13] [14] [18].

Comparative Resistance Profiles

Molecular size and charge optimization provides enhanced outer membrane penetration compared to alternative beta-lactam agents [2] [25] [21]. This improved penetration characteristic enables sustained antimicrobial activity even in the presence of multiple resistance mechanisms [2] [25] [21].

Efflux pump resistance represents another significant protective mechanism, as ceftolozane demonstrates reduced recognition by efflux systems compared to other cephalosporins [25] [5] [21]. This reduced substrate recognition contributes to sustained antimicrobial activity in strains expressing active efflux mechanisms [25] [5] [21].

The comparative analysis of hydrolysis resistance mechanisms reveals ceftolozane's superior performance against wild-type AmpC enzymes. While ceftazidime demonstrates moderate steric hindrance through its pyridinium group, ceftolozane's aminopyrazolium substituent provides enhanced protection with very slow hydrolysis rates below 0.001 per second [13] [14] [18]. This translates to delayed resistance development and superior clinical efficacy against AmpC-producing strains [13] [14] [18].

| Resistance Mechanism | Structural Feature | β-Lactamase Class Affected | Mechanism of Protection | Effectiveness Level | Clinical Impact | Reference |

|---|---|---|---|---|---|---|

| Steric Hindrance of R2 Side Chain | 3-aminopyrazolium substituent at C3 position | Class C (AmpC) β-lactamases | Steric clash prevents enzyme binding | High against wild-type AmpC | Primary resistance mechanism | [1] [13] [2] [18] [21] |

| Enhanced Molecular Stability | Modified cephalosporin core structure | Class A extended-spectrum β-lactamases | Reduced substrate recognition | Moderate against ESBLs | Extended antimicrobial spectrum | [18] [22] [23] [24] |

| Reduced β-Lactamase Affinity | Bulky pyrazole moiety replacement | Chromosomal AmpC enzymes | Decreased hydrolysis rate | High against chromosomal β-lactamases | Reduced development of resistance | [13] [14] [18] |

| Structural Protection Against Hydrolysis | Enhanced β-lactam ring protection | TEM and SHV β-lactamases | Impaired acyl-enzyme complex formation | Variable depending on enzyme | Improved therapeutic efficacy | [18] [24] [21] |

| Conformational Restrictions | Restricted R2 side chain flexibility | PDC variants | Limited conformational flexibility | High against most Class C enzymes | Enhanced stability profile | [13] [22] [21] |

| Active Site Incompatibility | Enlarged R2 group with positive charge | Class C cephalosporinases | Electrostatic repulsion effects | Moderate to high | Broader clinical utility | [13] [14] [18] |

| Improved Outer Membrane Penetration | Optimized molecular size and charge | Multiple β-lactamase classes | Enhanced target penetration | Enhanced compared to ceftazidime | Better tissue penetration | [2] [25] [21] |

| Efflux Pump Resistance | Reduced recognition by efflux systems | Non-enzymatic resistance | Reduced efflux pump substrate recognition | Significant improvement | Sustained antimicrobial activity | [25] [5] [21] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Ceftolozane is mainly excreted in the urine.

13.5 L. Tissue distribution of ceftalozone-tazobactam is rapid and shows good penetration into the lung, rendering it an ideal treatment for bacterial pneumonia.

The renal clearance of was measured to be 3.41 – 6.69 L/h after a single dose of ceftolozane-tazobactam. Dose adjustments of this drug are required in patients with impaired renal function with a creatinine clearance of 50 mL/min or below. Consult official labeling for dosing adjustment guidelines.

Metabolism Metabolites

Wikipedia

Ceftolozane

Biological Half Life

Use Classification

Dates

2. Hong MC, Hsu DI, Bounthavong M. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination. Infect Drug Resist. 2013 Nov 29;6:215-23. doi: 10.2147/IDR.S36140. PMID: 24348053; PMCID: PMC3848746.

3. Chandorkar G, Xiao A, Mouksassi MS, Hershberger E, Krishna G. Population pharmacokinetics of ceftolozane/tazobactam in healthy volunteers, subjects with varying degrees of renal function and patients with bacterial infections. J Clin Pharmacol. 2015 Feb;55(2):230-9. doi: 10.1002/jcph.395. Epub 2014 Nov 14. PMID: 25196976; PMCID: PMC4303958.

4. Zhanel GG, Chung P, Adam H, Zelenitsky S, Denisuik A, Schweizer F, Lagacé-Wiens PR, Rubinstein E, Gin AS, Walkty A, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli. Drugs. 2014 Jan;74(1):31-51. doi: 10.1007/s40265-013-0168-2. PMID: 24352909.

5. Goodlet KJ, Nicolau DP, Nailor MD. Ceftolozane/tazobactam and ceftazidime/avibactam for the treatment of complicated intra-abdominal infections. Ther Clin Risk Manag. 2016 Dec 1;12:1811-1826. doi: 10.2147/TCRM.S120811. PMID: 27942218; PMCID: PMC5140030.